(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that features a pyrrolidine ring substituted with a cyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors such as N-substituted piperidines.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides under basic conditions.
Resolution of the Chiral Center: The chiral center at the 3-position of the pyrrolidine ring can be resolved using chiral resolution techniques or asymmetric synthesis methods.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the cyclopentylmethyl group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce deoxygenated derivatives .
Scientific Research Applications
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Biological Studies: It serves as a ligand in studies of receptor binding and enzyme inhibition.
Chemical Synthesis: The compound is utilized in the development of new synthetic methodologies and as a chiral auxiliary in asymmetric synthesis.
Industrial Applications: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride.
Cyclopentylmethyl Substituted Amines: Other amines with cyclopentylmethyl groups, such as cyclopentylmethylamine, are also similar.
Uniqueness
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of a chiral pyrrolidine ring and a cyclopentylmethyl group. This unique structure imparts distinct stereochemical and pharmacological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3R)-1-(cyclopentylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10-5-6-12(8-10)7-9-3-1-2-4-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZSMSPRNLNQS-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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